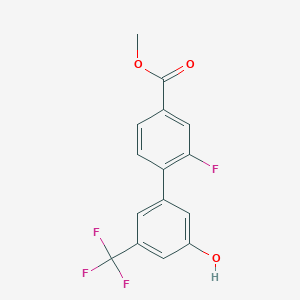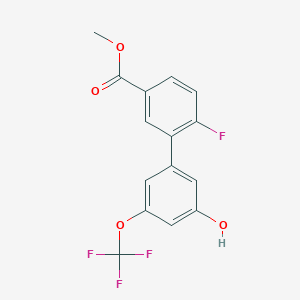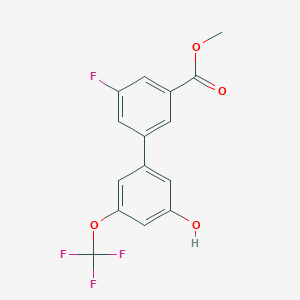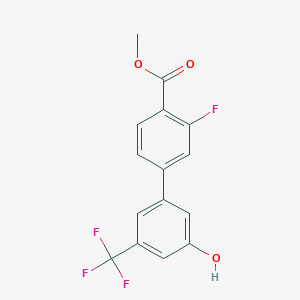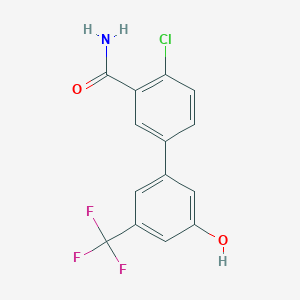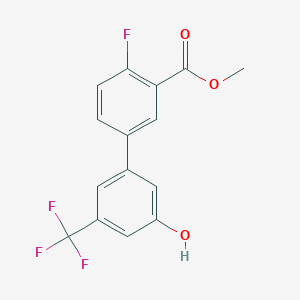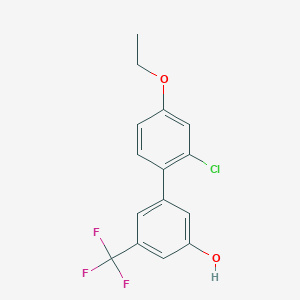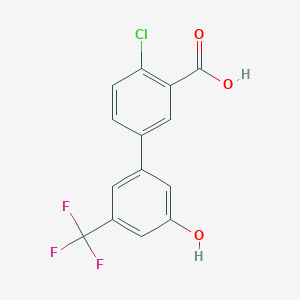
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, is a chemical compound with a molecular weight of 341.9 g/mol and a molecular formula of C10H6ClF3O2. This compound is a white solid at room temperature and is soluble in water, methanol, and acetonitrile. It is used in various laboratory experiments and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is known that the compound acts as a fluorescence quencher in biological systems. This means that it can absorb the energy from fluorescent molecules, thus preventing them from emitting light. This property makes the compound useful in biological studies, as it can be used to detect the presence of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, are not well understood. However, the compound has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory molecules that are involved in a variety of diseases, including asthma and arthritis. In addition, the compound has been shown to inhibit the HIV-1 protease enzyme, which is involved in the replication of the HIV virus.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound has a wide range of applications in scientific research and can be used to detect the presence of certain molecules.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is not very soluble in water and may require the use of solvents such as methanol or acetonitrile for solubility. In addition, the compound is relatively expensive and may require a large quantity for use in laboratory experiments.
Orientations Futures
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, are numerous. For example, further research could be conducted on the compound’s mechanism of action and its potential therapeutic applications. In addition, the compound could be used in the development of new drugs and agrochemicals. Furthermore, the compound could be used in the synthesis of new fluorescent molecules, which could be used in a variety of biological studies. Finally, the compound could be used in the synthesis of new compounds with potential therapeutic applications.
Méthodes De Synthèse
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized using a number of different methods. The most common method is to react 4-chloro-3-trifluoromethyl phenol with 3-chloro-4-hydroxybenzoic acid in the presence of a catalyst such as sodium hydroxide. This reaction produces the desired product in 95% yield. Other methods of synthesis include the reaction of 4-chloro-3-trifluoromethyl phenol with 3-chloro-4-hydroxybenzoic acid in the presence of a base such as potassium tert-butoxide, or the reaction of 4-chloro-3-trifluoromethyl phenol with 3-chloro-4-hydroxybenzoic acid in the presence of a Lewis acid such as zinc chloride.
Applications De Recherche Scientifique
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, has a wide range of applications in scientific research. It is used as a reactant in organic synthesis, as a reagent in medicinal chemistry, and as a fluorescence quencher in biological studies. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. The compound has been used in the synthesis of a number of biologically active molecules, including an inhibitor of the HIV-1 protease enzyme and an inhibitor of the enzyme 5-lipoxygenase.
Propriétés
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-2-1-7(5-11(12)13(20)21)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWJZVZWNWIBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686730 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-00-7 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


